molecular formula C18H14N6O B5849469 2-(4-methylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide

2-(4-methylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide

Cat. No. B5849469
M. Wt: 330.3 g/mol
InChI Key: BQPUACFYJCNWEW-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide, also known as TQ, is a chemical compound that has been the subject of significant scientific research due to its potential therapeutic applications. TQ is a tetrazole-containing quinoline derivative that exhibits a range of biological activities, including anti-inflammatory, anticancer, and antioxidant properties.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide is complex and involves multiple pathways. In cancer, 2-(4-methylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide induces apoptosis by activating caspases and downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL. 2-(4-methylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide also inhibits the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cancer cell survival and proliferation.
In inflammation, 2-(4-methylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. 2-(4-methylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide also suppresses the production of pro-inflammatory cytokines and chemokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).
In oxidative stress-related disorders, 2-(4-methylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide scavenges free radicals and reduces oxidative stress by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 2-(4-methylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide also inhibits lipid peroxidation and protects against oxidative damage in various organs.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide has been shown to exhibit a range of biochemical and physiological effects in various experimental models. In cancer, 2-(4-methylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide inhibits tumor growth and metastasis, induces apoptosis, and enhances the efficacy of chemotherapy and radiotherapy. In inflammation, 2-(4-methylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide reduces the production of pro-inflammatory cytokines and chemokines, inhibits the activation of NF-κB, and suppresses the infiltration of immune cells into inflamed tissues. In oxidative stress-related disorders, 2-(4-methylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide scavenges free radicals, reduces oxidative stress, and protects against oxidative damage in various organs.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-methylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide in lab experiments include its broad range of biological activities, its low toxicity, and its ability to modulate multiple signaling pathways. 2-(4-methylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide is also relatively easy to synthesize and can be obtained in high yields. However, the limitations of using 2-(4-methylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide in lab experiments include its poor solubility in water, which can limit its bioavailability, and its potential to interact with other compounds in complex biological systems.

Future Directions

There are several future directions for research on 2-(4-methylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide, including the development of novel 2-(4-methylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide derivatives with improved solubility and bioavailability, the investigation of the molecular mechanisms underlying 2-(4-methylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide's biological activities, and the evaluation of 2-(4-methylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide's therapeutic potential in various diseases. Other future directions for research on 2-(4-methylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide include the identification of biomarkers that can predict 2-(4-methylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide's efficacy and the development of combination therapies that can enhance 2-(4-methylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide's therapeutic effects. Additionally, further research is needed to investigate the safety and toxicity of 2-(4-methylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide in preclinical and clinical studies.

Synthesis Methods

The synthesis of 2-(4-methylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide involves the reaction of 4-methylphenyl hydrazine with 4-chloroquinoline-3-carboxylic acid in the presence of triethylamine and phosphorus oxychloride. The resulting intermediate is then treated with sodium azide to yield 2-(4-methylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide. The yield of 2-(4-methylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and solvent.

Scientific Research Applications

2-(4-methylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and oxidative stress-related disorders. In cancer, 2-(4-methylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 2-(4-methylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide has also been demonstrated to sensitize cancer cells to chemotherapy and radiotherapy, thereby enhancing their efficacy.
In inflammation, 2-(4-methylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-(4-methylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide has also been shown to suppress the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immunity.
In oxidative stress-related disorders, 2-(4-methylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. 2-(4-methylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide has also been reported to protect against oxidative damage in various organs, including the liver, kidney, and brain.

properties

IUPAC Name

2-(4-methylphenyl)-N-(2H-tetrazol-5-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O/c1-11-6-8-12(9-7-11)16-10-14(13-4-2-3-5-15(13)19-16)17(25)20-18-21-23-24-22-18/h2-10H,1H3,(H2,20,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPUACFYJCNWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NNN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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